molecular formula C18H16O2 B11853642 Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate CAS No. 21328-27-8

Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate

Cat. No.: B11853642
CAS No.: 21328-27-8
M. Wt: 264.3 g/mol
InChI Key: ZGLGCCUGERDNKB-UHFFFAOYSA-N
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Description

Ethyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate typically involves the Corey–Chaykovsky reaction. This reaction entails the treatment of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the desired spiro compound with a yield of approximately 70% . The reaction conditions require careful control of temperature and the use of excess dimethyloxosulfonium methylide to ensure the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for ethyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the fluorene or cyclopropane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

Ethyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological activities, such as enzyme inhibition and receptor binding.

    Industry: Used in materials science for creating advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate is unique due to its specific combination of a cyclopropane ring and a fluorene moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

ethyl spiro[cyclopropane-2,9'-fluorene]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-2-20-17(19)16-11-18(16)14-9-5-3-7-12(14)13-8-4-6-10-15(13)18/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLGCCUGERDNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300173
Record name ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21328-27-8
Record name NSC135178
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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